![molecular formula C17H12F2N2O4S2 B4058066 2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B4058066.png)

2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid

Vue d'ensemble

Description

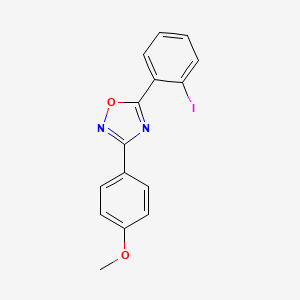

The compound “2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid” is a complex organic molecule. It contains several functional groups including a pyrrolidinyl group (a five-membered ring containing nitrogen), a phenyl group (a six-membered carbon ring), a thioether group (a sulfur atom connected to two carbon atoms), and a carboxylic acid group (a carbon double-bonded to an oxygen and also bonded to a hydroxyl group). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a rigid, cyclic structure due to the pyrrolidinyl group, with various functional groups attached. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the specific conditions and reagents used. The presence of a carboxylic acid group suggests it could participate in acid-base reactions, and the thioether groups could potentially be involved in oxidation-reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would all influence its properties .Applications De Recherche Scientifique

Efficient Synthesis and Derivative Formation

Synthesis of Nicotinic Acid Derivatives

Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the importance of these compounds as intermediates in pharmaceutical production, such as COMT inhibitors. This research underlines the utility of nicotinic acid derivatives in creating complex molecules for therapeutic applications (Kiss et al., 2008).

Industrial and Environmental Applications

Nicotinic Acid in Industry

Nicotinic acid, or 3-pyridine carboxylic acid, is utilized across food, pharmaceutical, and biochemical industries. Studies focusing on its efficient recovery from enzymatic processes and reactive extraction techniques illustrate the compound's significance in industrial applications. This includes innovations in separation processes using organophosphorus solvating extractants, aiming to enhance the production and recovery efficiency of nicotinic acid (Kumar et al., 2008).

Green Chemistry for Nicotinic Acid Production

Addressing environmental concerns, research has focused on developing ecological methods for producing nicotinic acid. This involves exploring alternatives to traditional chemical syntheses that emit harmful by-products, thereby contributing to green chemistry and reducing environmental impact (Lisicki et al., 2022).

Novel Applications in Material Science

Insecticidal Activities of Nicotinic Acid Derivatives

Investigation into nicotinic acid derivatives has revealed their potential as insecticides, showing significant toxicity against various pests. This suggests applications of nicotinic acid derivatives in agricultural pest management, offering an avenue for developing new, potentially less harmful insecticidal compounds (Deshmukh et al., 2012).

Exploring Chemical Properties and Reactions

Photoreactions and Solvent Interactions

Research into the photoreactivity of nicotinic acid and its derivatives has uncovered the influence of solvents and acidity on their reactions. This knowledge is crucial for understanding the chemical behavior of nicotinic acid in various environments, which could inform its applications in photochemistry and drug design (Takeuchi et al., 1974).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O4S2/c18-17(19)26-10-5-3-9(4-6-10)21-13(22)8-12(15(21)23)27-14-11(16(24)25)2-1-7-20-14/h1-7,12,17H,8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMGYSNZUCHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)SC(F)F)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B4057985.png)

![Ethyl 4-[[1-(4-nitrobenzoyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B4058011.png)

![2-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4058017.png)

![2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)

![methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058059.png)

![2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4058072.png)

![1,3-DIETHYL 4-HYDROXY-4-METHYL-2-[4-(METHYLSULFANYL)PHENYL]-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B4058082.png)